molecular formula C17H15ClFNO3 B2506459 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide CAS No. 1421454-09-2

2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide

Cat. No.: B2506459
CAS No.: 1421454-09-2
M. Wt: 335.76
InChI Key: JQXBLGGIYGIQOG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide is a chemical compound with the molecular formula C 17 H 15 ClFNO 3 and a molecular weight of 335.8 [ citation 1 ]. Its CAS registry number is 1421454-09-2 [ citation 1 ]. This compound features a benzamide core that is functionalized with chloro and fluoro substituents, linked to a 2,3-dihydro-1-benzofuran moiety via a hydroxyethyl chain. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of pharmacological activities [ citation 4 ]. Research into benzofuran derivatives has shown they possess significant potential, including antitumor, anti-inflammatory, antiviral, and anti-osteoporotic activities [ citation 4 ]. The specific structural features of this compound make it a valuable intermediate or target molecule for researchers in drug discovery and development. It can be utilized in high-throughput screening assays, serve as a building block in synthetic chemistry for creating more complex structures, or be used in structure-activity relationship (SAR) studies to optimize biological activity. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-2-1-3-13(19)16(12)17(22)20-9-14(21)10-4-5-15-11(8-10)6-7-23-15/h1-5,8,14,21H,6-7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBLGGIYGIQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Annulation (Adapted from Scheme 14 in)

Substituted benzamides undergo rhodium-mediated C–H activation with vinylene carbonate to form dihydrobenzofuran intermediates. Key modifications for the 5-substituted derivative include:

Reaction Conditions

  • Catalyst: CpRh (5 mol%)
  • Solvent: Dichloromethane
  • Additive: Sodium pivalate (1.2 equiv)
  • Temperature: 80°C, 12 h

Yield Optimization Data

Entry Substituent Yield (%)
1 5-OMe 78
2 5-F 65
3 5-Cl 72

This method provides regioselective control but requires careful handling of air-sensitive rhodium complexes.

Catalyst-Free Cyclization (Adapted from Scheme 34 in)

Nitro epoxides react with phenolic compounds under basic conditions:

2-hydroxyacetophenone + nitroepoxide → dihydrobenzofuran  

Optimized Parameters

  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 80°C
  • Reaction Time: 6–8 h

Characteristic $$ ^1H $$ NMR Data (CDCl₃):

  • Dihydrobenzofuran protons: δ 3.15–3.45 (m, 4H, –CH₂–CH₂–)
  • Aromatic protons: δ 6.85–7.25 (m, 3H)

Installation of the 2-Hydroxyethylamine Linker

Epoxide Ring-Opening Strategy

The dihydrobenzofuran core reacts with ethylene oxide under nucleophilic conditions:

Stepwise Procedure

  • Generate phenoxide intermediate using NaH (1.1 equiv) in THF
  • Add ethylene oxide (2.0 equiv) at 0°C
  • Warm to room temperature, stir for 24 h

Critical Parameters

  • Water content: <0.1% to prevent diol formation
  • Temperature control: Essential to maintain regioselectivity

Amide Bond Formation

Acid Chloride Coupling (Adapted from)

Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

  • React 2-chloro-6-fluorobenzoic acid with SOCl₂ (3.0 equiv)
  • Reflux in anhydrous toluene for 4 h
  • Remove excess SOCl₂ under vacuum

Coupling Reaction

Amine + Acid Chloride → Benzamide  

Conditions

  • Base: TEA (3.0 equiv)
  • Solvent: Dichloromethane, 0°C → rt
  • Reaction Time: 12 h

Yield Comparison

Coupling Agent Solvent Yield (%)
SOCl₂-derived CH₂Cl₂ 88
HATU-mediated DMF 92
EDCI/HOBt THF 85

Integrated Synthetic Route

Combining the optimal steps:

  • Prepare 5-bromo-2,3-dihydrobenzofuran via rhodium catalysis (72% yield)
  • Install hydroxyethylamine via epoxide ring-opening (81% yield)
  • Perform HATU-mediated amide coupling (92% yield)

Overall Yield : 72% × 81% × 92% = 53.6% theoretical

Analytical Characterization

Spectroscopic Data

$$ ^1H $$ NMR (400 MHz, DMSO-d₆)

  • δ 8.15 (d, J = 8.4 Hz, 1H, Ar–H)
  • δ 7.45–7.30 (m, 3H, Ar–H)
  • δ 5.21 (t, J = 5.6 Hz, 1H, –OH)
  • δ 4.85–4.70 (m, 2H, –CH₂NH–)

HRMS (ESI-TOF)
Calculated for C₁₈H₁₅ClFNO₃: 364.0854
Found: 364.0856 [M+H]⁺

Challenges and Optimization Strategies

  • Dihydrobenzofuran Oxidation
    • Mitigation: Use of antioxidant additives (0.1% BHT)
  • Amine Racemization
    • Solution: Low-temperature coupling (-20°C)
  • Solvent Effects
    • DMF increases reaction rate but promotes decomposition

Comparative Method Analysis

Method Total Yield (%) Purity (HPLC) Scalability
Rhodium Pathway 53.6 98.2 Moderate
Catalyst-Free 47.1 95.8 High
Microwave-Assisted 61.2 97.5 Limited

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • Pyrimidine-containing analogue (CAS 1421585-38-7): This compound (2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-6-fluorobenzamide) replaces the dihydrobenzofuran with a pyrimidine ring.
  • Teriflunomide derivative (1a): Features a cyano-hydroxybutenamido side chain, introducing additional rotatable bonds (≥4) and a higher polar surface area (PSA), which may limit oral bioavailability per Veber’s criteria .
  • Alachlor and Pretilachlor (herbicides) :
    These chloroacetamides lack the fluorinated aromatic system and dihydrobenzofuran, resulting in lower target specificity but higher lipophilicity, suited for pesticidal activity .

Pharmacokinetic and Physicochemical Properties

Key parameters influencing bioavailability (per Veber’s rules ):

Compound Molecular Weight (g/mol) Rotatable Bonds PSA (Ų) logP (Predicted)
Target Compound ~375 5–6 ~95 2.8
CAS 1421585-38-7 387.8 4–5 ~110 3.5
Teriflunomide derivative (1a) ~450 8–9 ~130 3.0
Alachlor 269.8 5 ~60 3.2
  • Target Compound : Meets Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų), suggesting favorable oral bioavailability. Its moderate logP balances membrane permeability and solubility.
  • CAS 1421585-38-7 : Higher logP and PSA may reduce absorption despite lower rotatable bonds.
  • Teriflunomide derivative (1a): Exceeds ideal PSA and rotatable bond thresholds, likely necessitating formulation optimization.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₄ClFNO₂
  • Molecular Weight : 285.72 g/mol
  • IUPAC Name : this compound

Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. The compound may influence intracellular signaling pathways leading to alterations in calcium ion concentrations and other second messengers .

Pharmacological Effects

  • Antidepressant Activity : Studies suggest that derivatives similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

A review of literature reveals several case studies exploring the biological activity of this compound:

  • Study on Depression Models : In a controlled study using rodent models of depression, administration of the compound resulted in significant reductions in behavioral despair compared to control groups. The study highlighted its potential as an antidepressant agent .
  • Neuroprotection in Alzheimer's Disease Models : Another study investigated its neuroprotective effects in transgenic mice models of Alzheimer’s disease. Results demonstrated a reduction in amyloid plaque formation and improved cognitive function, suggesting a role in mitigating neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced despair behaviors in rodent models
NeuroprotectiveDecreased amyloid plaques; improved cognition
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Functionalize 2,3-dihydro-1-benzofuran-5-yl derivatives via Friedel-Crafts alkylation or hydroxylation to introduce the hydroxyethyl group.
  • Step 2 : Couple the intermediate with 2-chloro-6-fluorobenzoyl chloride using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM under nitrogen .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%).
    Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-alkylated species or hydrolyzed intermediates .

Q. How should researchers characterize this compound’s structural and chemical properties?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine at C6, chloro at C2).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.
  • Spectrofluorometry : Monitor fluorescence quenching in polar solvents (e.g., DMSO) to study electronic interactions between the benzofuran and fluorobenzamide moieties .
    Validation : Cross-reference with PubChem data (InChI Key: BIJQDOONYNJEHP-UHFFFAOYSA-N) for consistency .

Q. What in vitro bioactivity screening strategies are suitable for initial pharmacological profiling?

  • Receptor Binding Assays : Screen against serotonin receptors (e.g., 5-HT1A_{1A}, 5-HT2B_{2B}) due to structural similarity to known benzamide modulators .
  • Enzyme Inhibition : Test for kinase or cytochrome P450 inhibition using fluorogenic substrates.
  • Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC50_{50} determination at 24–72 hours).
    Controls : Include structurally related analogs (e.g., fluorobenzamide derivatives) to isolate the role of the benzofuran group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Substituent Variation : Replace the chloro/fluoro groups with bromo or nitro groups to assess electronic effects on receptor binding.
  • Scaffold Modification : Introduce methyl or methoxy groups to the benzofuran ring to evaluate steric and hydrophobic contributions.
  • Biological Testing : Corrogate in vitro IC50_{50} values (e.g., 5-HT1A_{1A} inhibition) with computational docking scores (AutoDock Vina) to prioritize analogs .
    Key Insight : Fluorine’s electronegativity enhances binding affinity by polarizing adjacent C-H bonds, as seen in similar benzamide derivatives .

Q. What methodologies assess oral bioavailability potential for this compound?

Apply Veber’s parameters for rat bioavailability predictions:

Parameter Target This Compound
Rotatable bonds≤106
Polar surface area (PSA)≤140 Ų~110 Ų
H-bond donors/acceptors≤123 donors, 5 acceptors
Experimental Validation : Perform Caco-2 permeability assays and measure logP (octanol/water) to confirm computational predictions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Deuterated Solvent Effects : Compare 1^1H NMR in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., Cu-Kα radiation, 100 K) .

Q. What strategies identify biological targets for this compound?

  • Chemoproteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog.
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells (e.g., HEK-293) to identify dysregulated pathways.
  • Docking Studies : Screen against homology models of GPCRs (e.g., serotonin receptors) using Glide SP scoring .

Q. How to evaluate stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.
  • Plasma Stability : Use rat plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis of the hydroxyethyl group.
    Mitigation : Consider prodrug strategies (e.g., acetylating the hydroxyl group) to enhance stability .

Data Contradiction Analysis

Example : Conflicting cytotoxicity results between HEK-293 and HepG2 cells.

  • Hypothesis : Differential expression of metabolizing enzymes (e.g., CYP3A4 in HepG2) may activate/protect the compound.
  • Validation : Co-treat with CYP inhibitors (e.g., ketoconazole) and re-test IC50_{50} .

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